molecular formula C47H50O4 B11929155 4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid

4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid

Cat. No.: B11929155
M. Wt: 678.9 g/mol
InChI Key: WDRIURZVQFUTJZ-UHFFFAOYSA-N
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Description

4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with dioctyl groups and ethyne linkages to benzoic acid moieties. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Synthesis of 9,9-Dioctyl-9H-fluorene: This step involves the alkylation of fluorene with octyl bromide in the presence of a strong base such as potassium tert-butoxide.

    Bromination: The resulting 9,9-Dioctyl-9H-fluorene is then brominated at the 2,7-positions using N-bromosuccinimide (NBS).

    Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with ethynylbenzoic acid in the presence of a palladium catalyst and a copper co-catalyst to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carboxylic acid groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid has a wide range of applications in scientific research, including:

    Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.

    Material Science: It is employed in the development of advanced materials with specific optical and electronic characteristics.

    Biological Research: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s conjugated system facilitates the transport of charge carriers, enhancing the performance of electronic devices. In biological systems, its ability to form π-π interactions and hydrogen bonds allows it to bind selectively to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds to 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid include:

    9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors.

    4,4’-((9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid: A structurally similar compound with different alkyl substituents.

    2,7-Dibromo-9,9-dioctyl-9H-fluorene: A precursor in the synthesis of various fluorene-based compounds.

The uniqueness of 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid lies in its specific combination of functional groups, which imparts distinct electronic and optical properties, making it valuable in various advanced applications.

Properties

Molecular Formula

C47H50O4

Molecular Weight

678.9 g/mol

IUPAC Name

4-[2-[7-[2-(4-carboxyphenyl)ethynyl]-9,9-dioctylfluoren-2-yl]ethynyl]benzoic acid

InChI

InChI=1S/C47H50O4/c1-3-5-7-9-11-13-31-47(32-14-12-10-8-6-4-2)43-33-37(17-15-35-19-25-39(26-20-35)45(48)49)23-29-41(43)42-30-24-38(34-44(42)47)18-16-36-21-27-40(28-22-36)46(50)51/h19-30,33-34H,3-14,31-32H2,1-2H3,(H,48,49)(H,50,51)

InChI Key

WDRIURZVQFUTJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C#CC5=CC=C(C=C5)C(=O)O)CCCCCCCC

Origin of Product

United States

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